molecular formula C18H13BrFN5S B11070202 4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11070202
M. Wt: 430.3 g/mol
InChI Key: WCGDMDHURCTXLB-UHFFFAOYSA-N
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Description

4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.

    Introduction of the triazole ring: This step involves the cyclization of the pyrazole derivative with a suitable nitrile.

    Bromination and fluorination:

    Sulfur incorporation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Due to its unique structural features, it can be explored for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of bromine, fluorine, and sulfur atoms, which confer unique reactivity and potential applications. Its triazole and pyrazole rings also contribute to its distinct chemical properties and biological activity.

Properties

Molecular Formula

C18H13BrFN5S

Molecular Weight

430.3 g/mol

IUPAC Name

4-(3-bromo-4-methylphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H13BrFN5S/c1-10-2-7-13(8-14(10)19)25-17(23-24-18(25)26)16-9-15(21-22-16)11-3-5-12(20)6-4-11/h2-9H,1H3,(H,21,22)(H,24,26)

InChI Key

WCGDMDHURCTXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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